4-Chlorobenzhydrylamine hydrochloride 4-Chlorobenzhydrylamine hydrochloride Intermediate of Levocetirizine
Brand Name: Vulcanchem
CAS No.: 5267-39-0
VCID: VC21348005
InChI: InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H
SMILES: C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Molecular Formula: C13H13Cl2N
Molecular Weight: 254.15 g/mol

4-Chlorobenzhydrylamine hydrochloride

CAS No.: 5267-39-0

Cat. No.: VC21348005

Molecular Formula: C13H13Cl2N

Molecular Weight: 254.15 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Chlorobenzhydrylamine hydrochloride - 5267-39-0

CAS No. 5267-39-0
Molecular Formula C13H13Cl2N
Molecular Weight 254.15 g/mol
IUPAC Name (4-chlorophenyl)-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H
Standard InChI Key UHPRBUXOILBKFH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Appearance white to off-white crystalline powder
Melting Point 300-305°C

Synthesis Methods

General Synthetic Pathways

The synthesis of 4-Chlorobenzhydrylamine hydrochloride typically involves two key steps:

  • Formation of Oxime Intermediate: This step involves the reaction of 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of an acid-binding agent such as sodium hydroxide or pyridine. The reaction occurs in a solvent medium like ethanol or water under controlled temperature conditions (approximately 80°C) .

  • Reduction to Amine: The oxime intermediate is subsequently reduced using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the desired amine product .

Industrial Synthesis

Industrial methods optimize these reactions for large-scale production by employing mild conditions to ensure high yield and purity:

  • Reaction temperatures are maintained between 25C25^\circ \text{C} and 100C100^\circ \text{C}.

  • Reaction times are minimized to improve efficiency while maintaining product quality.
    These methodologies avoid high-temperature distillation steps, making them suitable for industrial application without compromising stability or yield .

Example Protocol

An experimental synthesis reported in literature involves the following steps:

  • Dissolve 433g433 \, \text{g} of 4-chlorobenzophenone and 210g210 \, \text{g} of hydroxylamine hydrochloride in 1200ml1200 \, \text{ml} ethanol and 500ml500 \, \text{ml} water.

  • Add 170g170 \, \text{g} sodium hydroxide gradually under stirring at room temperature.

  • Heat the mixture to 80C80^\circ\text{C} for three hours.

  • Cool the reaction mixture to 05C0–5^\circ\text{C}, filter out the solid oxime intermediate, and wash thoroughly.

  • Reduce the oxime using sodium borohydride in ethanol to yield the final product.

This procedure yields high-purity oxime (GC purity >99%) with molar yields exceeding 97%97\% .

Applications

Pharmaceutical Research

4-Chlorobenzhydrylamine hydrochloride serves as a precursor in synthesizing various pharmacologically active compounds:

  • Antihistamines: It shares structural similarities with diphenhydramine and levocetirizine, which are widely used antihistaminic agents .

  • Calcium Channel Blockers: Derivatives of benzhydryl scaffolds exhibit activity against calcium channels, making them potential candidates for cardiovascular therapies .

  • Anticancer Agents: Cytotoxicity assays have demonstrated promising activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), cervical cancer (HeLa), and colon carcinoma (HT-29) .

Industrial Applications

The compound's stability and reactivity make it valuable in organic synthesis:

  • Intermediate for Complex Molecules: It acts as a building block for synthesizing more complex pharmaceuticals and agrochemicals.

  • Solubility Enhancer: The hydrochloride form improves solubility profiles of target molecules in aqueous systems.

Comparative Analysis with Related Compounds

The table below highlights key differences between related compounds:

CompoundStructural SimilarityBiological ActivityUnique Features
4-Chlorobenzhydrylamine HClChlorinated amineAntihistaminicEnhanced solubility as hydrochloride
DiphenhydramineYesAntihistaminicSedative effects
LevocetirizineYesAntihistaminicImproved selectivity

This comparison underscores the unique aspects of 4-Chlorobenzhydrylamine hydrochloride as an intermediate with enhanced solubility properties critical for pharmaceutical applications.

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